[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Description
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS: 1082420-52-7) is a heterocyclic amine hydrochloride salt featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an aminomethyl group at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility arises from the oxadiazole ring’s stability and the cyclopropyl group’s ability to modulate steric and electronic properties, enhancing metabolic stability in drug candidates .
Properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVOEOUNQLWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-19-7 | |
| Record name | (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime to form the oxadiazole ring. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Oxadiazole-Based Amine Hydrochlorides
The compound is compared to analogues differing in substituents (cyclopropyl vs. alkyl groups) or linker length between the oxadiazole and amine groups. Key analogues include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent (Oxadiazole Position) | XLogP3* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|---|
| [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | 1082420-52-7 | C₇H₁₁ClN₃O | 189.65 | Cyclopropyl (5) | 0.8 | 1 | 4 |
| [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride | 1042505-40-7 | C₆H₁₂ClN₃O | 177.63 | Ethyl (3) | 0.4 | 1 | 4 |
| [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride | 1082584-63-1 | C₇H₁₂ClN₃O | 189.65 | Cyclopropyl (5) + ethyl linker | 1.1 | 1 | 4 |
| [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | 1255717-36-2 | C₆H₁₂ClN₃O | 177.63 | Isopropyl (5) | 1.2 | 1 | 4 |
Key Differences and Implications
Substituent Effects: Cyclopropyl: Enhances metabolic stability due to its rigid, non-linear structure, making the compound more resistant to enzymatic degradation compared to ethyl or isopropyl derivatives . Ethyl/Isopropyl: Ethyl groups increase lipophilicity (XLogP3 = 0.4) marginally, while bulkier isopropyl groups (XLogP3 = 1.2) may hinder solubility but improve membrane permeability .
Linker Length: The ethyl linker in [2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride increases molecular weight (189.65 vs. 177.63) and rotational bonds (3 vs.
Synthetic Accessibility :
- The cyclopropyl variant is synthesized via cyclocondensation of amidoximes with cyclopropanecarboxylate esters under basic conditions (e.g., NaOH/DMSO) . Ethyl/isopropyl analogues use analogous methods with substituted esters .
Biological Activity
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS No. 1332531-19-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C₆H₉N₃O with a molecular weight of approximately 175.62 g/mol. The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 175.62 g/mol |
| CAS Number | 1332531-19-7 |
| MDL Number | MFCD09864586 |
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | Moderate activity |
| Micrococcus luteus | Selective action |
The compound showed particularly strong inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , indicating its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has been reported to possess antifungal activity against strains of Candida . The selective action against certain Gram-positive and Gram-negative microorganisms highlights its therapeutic potential in treating fungal infections .
Anticancer Activity
The oxadiazole derivatives have been widely studied for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 92.4 |
| CaCo-2 (colon adenocarcinoma) | 85.0 |
| H9c2 (rat heart myoblast) | 78.5 |
These findings indicate that the compound may interfere with cancer cell proliferation through mechanisms similar to those observed in other oxadiazole derivatives .
Mechanistic Insights
Molecular docking studies have elucidated the binding interactions of this compound with key enzymes involved in bacterial cell wall synthesis and DNA replication. The compound forms critical hydrogen bonds with amino acids in the active sites of target proteins such as DNA gyrase and MurD .
Q & A
Q. What are the key synthetic pathways for [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride?
Synthesis typically involves cyclization to form the 1,2,4-oxadiazole ring, followed by functionalization of the methylamine group. A common route includes:
- Step 1 : Reaction of cyclopropanecarbonitrile with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., HCl) to generate the oxadiazole core.
- Step 3 : Alkylation or substitution to introduce the methylamine group, followed by hydrochloride salt formation via HCl treatment . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like open-chain byproducts .
Q. How is the compound characterized structurally and spectroscopically?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the oxadiazole ring (δ ~8.5–9.5 ppm for ring protons) and cyclopropyl group (δ ~1.0–2.5 ppm for cyclopropyl CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (CHClNO, [M+H] at m/z 188.06) .
- Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm confirm C=N stretching in the oxadiazole ring .
Q. What purification methods ensure high purity for biological assays?
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .
- Column Chromatography : Neutral alumina or silica gel with eluents like dichloromethane:methanol (95:5) removes unreacted precursors . Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .
Q. What functional groups dominate its reactivity?
The 1,2,4-oxadiazole ring participates in electrophilic substitutions (e.g., nitration), while the primary amine group enables conjugation with carboxylic acids or aldehydes. The cyclopropyl group introduces steric constraints, affecting regioselectivity in reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in structural assignments?
Single-crystal X-ray diffraction (performed using SHELX software) confirms bond lengths and angles:
- Oxadiazole ring : N–O bond length ~1.36 Å, C–N bonds ~1.29 Å.
- Cyclopropyl group : C–C bond angles ~60°, confirming strain . Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement with programs like SHELXL .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes at 120°C) .
- Catalytic systems : ZnCl or FeO nanoparticles improve amidoxime cyclization efficiency by 15–20% .
- Flow chemistry : Continuous processing minimizes intermediate degradation .
Q. How is the compound’s bioactivity assessed in cellular models?
- Target engagement assays : Fluorescence polarization or SPR measure binding affinity to targets like kinases or GPCRs.
- Cytotoxicity profiling : IC values are determined via MTT assays in cancer cell lines (e.g., HepG2, MCF-7), with dose-response curves analyzed using GraphPad Prism .
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses half-life (t) and intrinsic clearance .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab estimate logP (~1.2), aqueous solubility (LogS ~-2.5), and blood-brain barrier permeability (low).
- Molecular docking : AutoDock Vina or Glide simulates binding modes to targets like 5-HT receptors, guided by the amine group’s hydrogen-bonding potential .
Q. How does the hydrochloride salt affect solubility and stability?
- Solubility : The salt form enhances aqueous solubility (e.g., ~25 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL) .
- Stability : Lyophilized powder remains stable for >24 months at -20°C; in solution, degradation occurs via hydrolysis of the oxadiazole ring under alkaline conditions (pH >9) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
